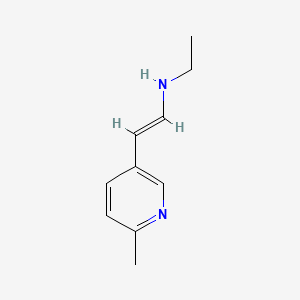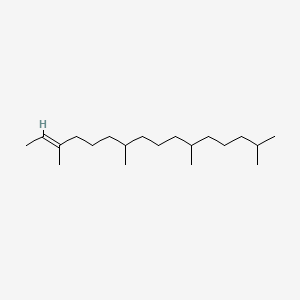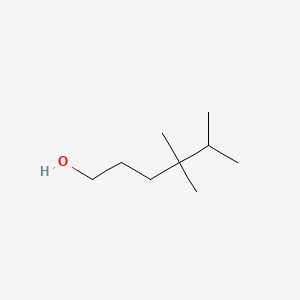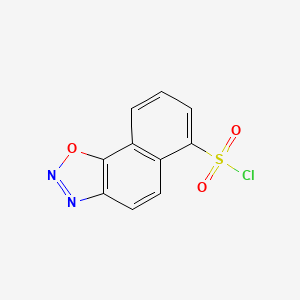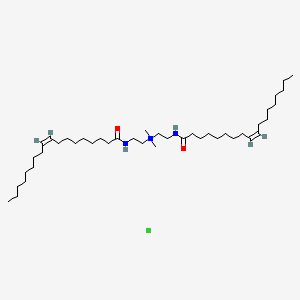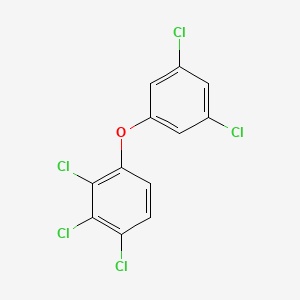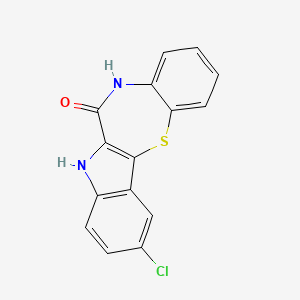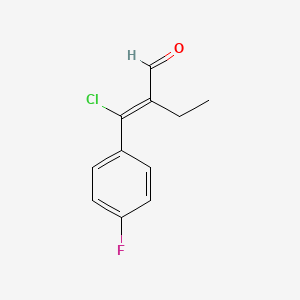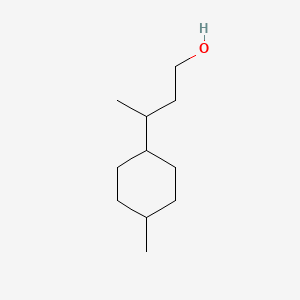
gamma,4-Dimethylcyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma,4-Dimethylcyclohexanepropanol: is an organic compound with the molecular formula C11H22O It is a cyclohexane derivative with two methyl groups and a propanol group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma,4-Dimethylcyclohexanepropanol can be synthesized through several methods. One common approach involves the hydrogenation of gamma,4-Dimethylcyclohexanepropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes typically use continuous flow reactors to ensure efficient conversion and high yields. The reaction conditions are optimized to balance the rate of hydrogenation and the stability of the product .
Chemical Reactions Analysis
Types of Reactions: Gamma,4-Dimethylcyclohexanepropanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include gamma,4-Dimethylcyclohexanepropanoic acid, gamma,4-Dimethylcyclohexanepropanoyl chloride, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Gamma,4-Dimethylcyclohexanepropanol has several scientific research applications:
Mechanism of Action
The mechanism by which gamma,4-Dimethylcyclohexanepropanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
4-Methylcyclohexanol: A cyclohexane derivative with a single methyl group and a hydroxyl group.
Gamma-Methylcyclohexanepropanol: A compound with a similar structure but with different substituents.
Uniqueness: Gamma,4-Dimethylcyclohexanepropanol is unique due to the presence of two methyl groups and a propanol group on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
70964-91-9 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)butan-1-ol |
InChI |
InChI=1S/C11H22O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h9-12H,3-8H2,1-2H3 |
InChI Key |
KSOWZKVMSYHUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



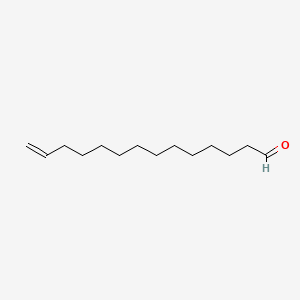

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
